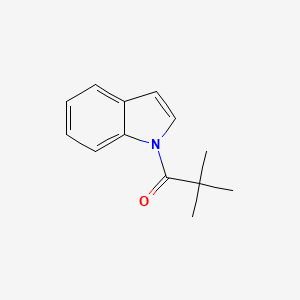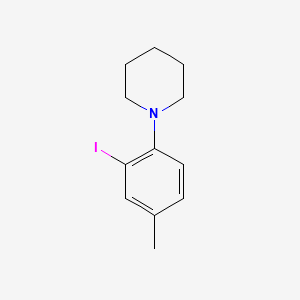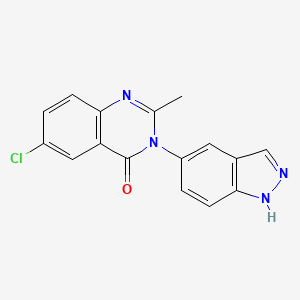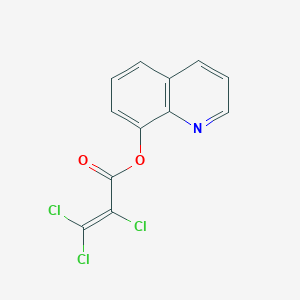
Quinolin-8-yl 2,3,3-trichloroprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolin-8-yl 2,3,3-trichloroprop-2-enoate is an organic compound with the molecular formula C₁₂H₆Cl₃NO₂. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a quinoline moiety attached to a trichloropropenoate group. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-8-yl 2,3,3-trichloroprop-2-enoate typically involves the esterification of quinolin-8-ol with 2,3,3-trichloropropenoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-yl 2,3,3-trichloroprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trichloropropenoate group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinolin-8-yl 2,3,3-trichloropropanoate.
Reduction: Formation of quinolin-8-yl 2,3-dichloroprop-2-enoate.
Substitution: Formation of quinolin-8-yl 2,3,3-trichloroprop-2-enamine.
Scientific Research Applications
Quinolin-8-yl 2,3,3-trichloroprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Quinolin-8-yl 2,3,3-trichloroprop-2-enoate involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting the replication and transcription processes. Additionally, the trichloropropenoate group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzymatic activities. These interactions result in the compound’s biological effects, such as antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- Quinolin-8-yl 2,3-dichloroprop-2-enoate
- Quinolin-8-yl 2,3,3-tribromoprop-2-enoate
- Quinolin-8-yl 2,3,3-trifluoroprop-2-enoate
Uniqueness
Quinolin-8-yl 2,3,3-trichloroprop-2-enoate is unique due to the presence of three chlorine atoms in the propenoate group, which enhances its reactivity and potential biological activities. The specific arrangement of these chlorine atoms allows for unique interactions with molecular targets, distinguishing it from other similar compounds.
Properties
CAS No. |
654646-35-2 |
|---|---|
Molecular Formula |
C12H6Cl3NO2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
quinolin-8-yl 2,3,3-trichloroprop-2-enoate |
InChI |
InChI=1S/C12H6Cl3NO2/c13-9(11(14)15)12(17)18-8-5-1-3-7-4-2-6-16-10(7)8/h1-6H |
InChI Key |
AVKBSDQYTGKGOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(=O)C(=C(Cl)Cl)Cl)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[1-(Benzenesulfonyl)pent-4-yn-1-yl]-3-phenyl-1,2,4-triazine](/img/structure/B12531552.png)
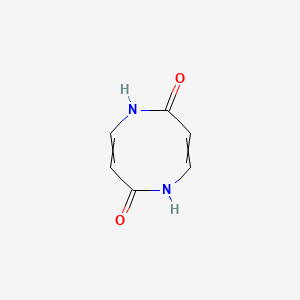

![1,2,5-Trioxaspiro[5.5]undecan-9-one, 3-(1-[1,1'-biphenyl]-4-ylethenyl)-](/img/structure/B12531578.png)
![Ethanone, 2-[1-(2-hydroxy-1-methylethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12531582.png)
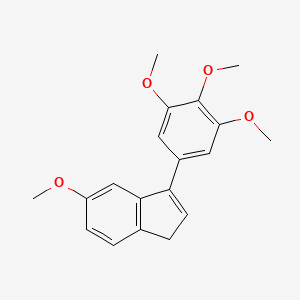
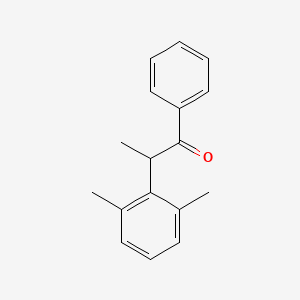
![1-(Ethenyloxy)-3-[(E)-(4-nitrophenyl)diazenyl]pentane-2,4-dione](/img/structure/B12531598.png)
